molecular formula C11H15NO2 B6267927 N-ethyl-2-hydroxy-3-phenylpropanamide CAS No. 96392-45-9

N-ethyl-2-hydroxy-3-phenylpropanamide

Cat. No.: B6267927
CAS No.: 96392-45-9
M. Wt: 193.2
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Description

N-ethyl-2-hydroxy-3-phenylpropanamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . This compound is characterized by the presence of an ethyl group, a hydroxy group, and a phenyl group attached to a propanamide backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-hydroxy-3-phenylpropanamide typically involves the reaction of ethylamine with 2-hydroxy-3-phenylpropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-hydroxy-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-ethyl-2-hydroxy-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • N-hydroxy-3-phenylpropanamide
  • N-ethyl-3-phenylpropanamide
  • 2-hydroxy-3-phenylpropanamide

Comparison: N-ethyl-2-hydroxy-3-phenylpropanamide is unique due to the presence of both an ethyl group and a hydroxy group on the propanamide backbone. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the hydroxy group enhances its solubility and reactivity, while the ethyl group influences its lipophilicity and metabolic stability .

Properties

CAS No.

96392-45-9

Molecular Formula

C11H15NO2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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